1,4-Dichloro-2-fluoro-6-iodobenzene

CAS No.: 1803827-11-3

Cat. No.: VC3415089

Molecular Formula: C6H2Cl2FI

Molecular Weight: 290.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803827-11-3 |

|---|---|

| Molecular Formula | C6H2Cl2FI |

| Molecular Weight | 290.89 g/mol |

| IUPAC Name | 2,5-dichloro-1-fluoro-3-iodobenzene |

| Standard InChI | InChI=1S/C6H2Cl2FI/c7-3-1-4(9)6(8)5(10)2-3/h1-2H |

| Standard InChI Key | PPVBPYNKAMWTGX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)I)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)Cl)I)Cl |

Introduction

Structural and Chemical Identity

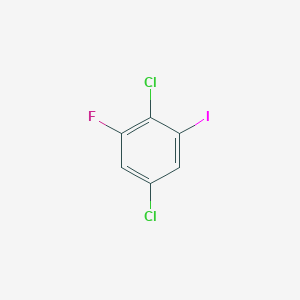

1,4-Dichloro-2-fluoro-6-iodobenzene is a halogenated benzene derivative featuring a benzene ring substituted with two chlorine atoms at the 1 and 4 positions, a fluorine atom at the 2 position, and an iodine atom at the 6 position. This specific arrangement of halogens significantly influences its chemical properties and reactivity patterns. The compound is also known by its IUPAC name 2,5-dichloro-1-fluoro-3-iodobenzene, which provides an alternative way to describe the same molecular structure.

The physical properties of 1,4-Dichloro-2-fluoro-6-iodobenzene are influenced by its halogen substituents and their specific positions on the aromatic ring. While direct boiling point data for this specific compound is not readily available in the provided sources, related halogenated compounds like 1,4-Dichloro-2-iodobenzene have reduced pressure boiling points around 528.7 K at 0.976 atmospheres . This provides a reference point for estimating the thermal properties of our target compound.

The table below summarizes the key physical and chemical parameters of 1,4-Dichloro-2-fluoro-6-iodobenzene:

| Property | Value |

|---|---|

| CAS Number | 1803827-11-3 |

| Molecular Formula | C6H2Cl2FI |

| Molecular Weight | 290.89 g/mol |

| IUPAC Name | 2,5-dichloro-1-fluoro-3-iodobenzene |

| Standard InChI | InChI=1S/C6H2Cl2FI/c7-3-1-4(9)6(8)5(10)2-3/h1-2H |

| Standard InChIKey | PPVBPYNKAMWTGX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Cl)I)Cl |

Chemical Reactivity and Behavior

The chemical behavior of 1,4-Dichloro-2-fluoro-6-iodobenzene is largely determined by the electronic and steric effects of its halogen substituents. The presence of multiple electron-withdrawing halogens creates a unique electron distribution within the aromatic ring, influencing its reactivity in various chemical transformations. The iodine atom, being the most reactive of the halogens present, often serves as a primary reaction site in many synthetic applications.

Applications and Research Significance

Chemical Research Applications

1,4-Dichloro-2-fluoro-6-iodobenzene serves as an important building block in organic synthesis, particularly in the design and development of pharmaceutically active compounds. Its halogenated structure provides multiple sites for chemical modification, making it versatile for creating diverse molecular libraries. Researchers utilize this compound to construct more complex molecules with specific functional properties.

Comparison with Similar Halogenated Compounds

1,4-Dichloro-2-fluoro-6-iodobenzene belongs to a broader family of polyhalogenated benzene derivatives, each with distinct chemical properties and applications. Comparing this compound with similar structures provides insight into how specific halogen arrangements influence reactivity and functionality.

Structural Analogs

1,4-Dichloro-2-iodobenzene is a close structural analog that lacks the fluorine atom present in our target compound . This difference significantly affects the electron distribution within the aromatic ring, altering its reactivity patterns and physical properties. The absence of fluorine typically results in reduced electrophilicity at certain positions on the ring.

Similarly, 1,4-Dichloro-2-fluoro-5-iodobenzene differs only in the position of the iodine atom (position 5 instead of position 6). This seemingly minor structural difference can substantially influence the compound's reactivity, particularly in regioselective reactions where the spatial arrangement of substituents is crucial.

1,4-Dichloro-2-fluoro-5-nitrobenzene represents another related structure where the iodine is replaced with a nitro group . This substitution dramatically changes the compound's reactivity profile, as nitro groups impart different electronic and steric effects compared to iodine.

The table below compares key features of these related compounds:

| Compound | Key Structural Features | Notable Differences |

|---|---|---|

| 1,4-Dichloro-2-fluoro-6-iodobenzene | Cl at positions 1 & 4, F at position 2, I at position 6 | Reference compound |

| 1,4-Dichloro-2-iodobenzene | Cl at positions 1 & 4, I at position 2 | Lacks fluorine; different position of iodine |

| 1,4-Dichloro-2-fluoro-5-iodobenzene | Cl at positions 1 & 4, F at position 2, I at position 5 | Iodine at position 5 instead of 6 |

| 1,4-Dichloro-2-fluoro-5-nitrobenzene | Cl at positions 1 & 4, F at position 2, NO₂ at position 5 | Nitro group instead of iodine |

Current Research Trends and Future Perspectives

Current research involving halogenated benzene derivatives like 1,4-Dichloro-2-fluoro-6-iodobenzene focuses on expanding their applications in pharmaceutical development, materials science, and synthetic methodology. The compound's potential for functionalization at multiple positions makes it an attractive starting point for developing diverse chemical libraries.

In pharmaceutical research, there is growing interest in fluorinated compounds due to their enhanced metabolic stability and membrane permeability. The strategic placement of fluorine and iodine atoms in 1,4-Dichloro-2-fluoro-6-iodobenzene provides a valuable template for designing molecules with improved pharmacokinetic properties.

Future research directions may include:

-

Development of more efficient and selective synthetic routes to access 1,4-Dichloro-2-fluoro-6-iodobenzene and its derivatives

-

Exploration of its potential in catalytic processes, particularly in cross-coupling reactions

-

Investigation of structure-activity relationships to identify potential biological activities

-

Application in the synthesis of functional materials with unique electronic or optical properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume